molecular formula C10H13NO3 B8569563 4-Nitro-2,3,6-trimethylanisole

4-Nitro-2,3,6-trimethylanisole

Cat. No. B8569563
M. Wt: 195.21 g/mol
InChI Key: JTWUVUXUTSTEJJ-UHFFFAOYSA-N
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Description

4-Nitro-2,3,6-trimethylanisole is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-2,3,6-trimethylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-2,3,6-trimethylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Nitro-2,3,6-trimethylanisole

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methoxy-1,3,4-trimethyl-5-nitrobenzene

InChI

InChI=1S/C10H13NO3/c1-6-5-9(11(12)13)7(2)8(3)10(6)14-4/h5H,1-4H3

InChI Key

JTWUVUXUTSTEJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred, heated (70°-80° C.) solution of 20.3 g (0.135 mol) of 2,3,6-trimethylanisole in 200 ml of acetic acid was added dropwise 9.65 ml of conc. aqueous HNO3 in 20 ml of acetic acid. After the addition the mixture was poured onto ice, and the resulting mixture was extracted 3 times with methylene chloride. The organic phase was evaporated to remove acetic acid and methylene chloride, and the residue was dissolved in ether and washed twice with NaOH-solution and twice with NaHCO3 -solution. Drying (MgSO4) and evaporation gave 19.0 g (72%) of the product, which was used without further purification in the next step.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
9.65 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

2,3,6-Trimethyl-4-nitrophenol (2.2 g) and K2CO3 (4.0 g) were added to a flask, to which was slowly added acetone (35 mL), followed by dimethylsulfate (2.09 mL) at room temperature. The suspension was then refluxed for 2.5 hours. After it cooled down, 20 mL water was added and stirred for 15 min. The mixture was taken up by water and ethylacetate and the organic phase was washed with brine, dried and evaporated to give 2-methoxy-1,3,4-trimethyl-5-nitrobenzene as an oil (2.3 g, which still contained 5% dimethylsulfate). 1H-NMR, (300 MHz, CDCl3) δ=7.532, (s, 1H), 3.723, (s, 3H), 2.373, (s, 3H), 2.307 (s, 3H), 2.273 (s, 3H) ppm.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
2.09 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
5%

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